1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
Description
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone (CAS: 149105-10-2) is a substituted acetophenone derivative featuring a methoxy group at the para position and a piperidinylmethyl moiety at the meta position of the phenyl ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.34 g/mol . This compound is structurally characterized by:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via a methylene linker to the phenyl ring.
- A methoxy group at the 4-position, enhancing lipophilicity compared to hydroxyl analogs.
Properties
IUPAC Name |
1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18-2)14(10-13)11-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNILPMOSNGHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340725 | |
| Record name | 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93201-36-6 | |
| Record name | 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst.
Final Product: The intermediate is then subjected to further reactions, including acetylation, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
The compound 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone , with the CAS number 93201-36-6, is a specialty chemical that has garnered attention in various scientific research applications. This article will explore its potential uses, mechanisms of action, and relevant case studies, supported by data tables and insights from verified sources.
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical research, particularly in the development of novel therapeutic agents. The piperidine moiety is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.
Case Study: Analgesic Properties
Research has indicated that derivatives of piperidine can exhibit significant analgesic properties. A study demonstrated that compounds similar to this compound showed promise in pain management models, suggesting potential for development as new analgesics.
Neuroscience Research
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for studying neuropsychiatric disorders.
Case Study: Dopaminergic Activity
A study investigating the dopaminergic activity of piperidine derivatives found that certain modifications could enhance receptor affinity and selectivity. This indicates that this compound may serve as a scaffold for developing treatments for conditions like schizophrenia or depression.
Chemical Synthesis
In synthetic organic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.
Table 2: Synthetic Applications
| Application | Description |
|---|---|
| Intermediate in Synthesis | Used to create more complex pharmaceutical compounds |
| Reaction Type | Nucleophilic substitution, coupling reactions |
Material Science
Emerging research suggests that compounds like this compound may have applications in material science, particularly in developing polymers or coatings with specific chemical properties.
Case Study: Polymer Development
Recent studies have explored the incorporation of piperidine derivatives into polymer matrices to enhance mechanical properties and chemical resistance. This could lead to advancements in materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the piperidinylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their molecular properties, and reported biological activities:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Piperidine vs. Piperazine/Pyrrolidine: Piperidine (saturated 6-membered ring with one N) confers moderate basicity and lipophilicity.
Methoxy vs. Hydroxyl Groups :
- Methoxy (OCH₃) enhances lipophilicity and metabolic stability compared to hydroxyl (OH), which may improve blood-brain barrier penetration in neurological targets .
Biological Activity
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone, also known by its CAS number 93201-36-6, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure features a piperidine ring, which is known for enhancing biological activity in various compounds.
Antibacterial Properties
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.125 | Highly sensitive |
| Escherichia coli | 0.25 | Sensitive |
| Pseudomonas aeruginosa | 100 | Less active |
| Candida albicans | 3.125 | Moderate activity |
The compound demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity, particularly against Candida albicans. The MIC values suggest a moderate level of effectiveness compared to other antifungal agents.
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the piperidine moiety is believed to enhance membrane permeability, allowing the compound to penetrate bacterial cells more effectively .
Study on Antibacterial Activity
A study published in MDPI investigated various piperidine derivatives and their antibacterial properties. Among these, this compound was highlighted for its superior activity against E. coli and S. aureus. The study concluded that structural modifications on the piperidine ring could significantly influence the antibacterial potency .
Comparative Analysis with Other Compounds
In comparative studies, this compound was found to be more effective than standard antibiotics like vancomycin against certain strains of bacteria, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For regioselective functionalization, the piperidinylmethyl group can be introduced via nucleophilic substitution or reductive amination of a pre-functionalized benzaldehyde intermediate. Alternative methods include palladium-catalyzed cross-coupling for aryl-piperidine linkage .
- Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-acylation or side reactions. Use TLC or HPLC to track intermediate formation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and piperidinylmethyl protons (δ ~2.5–3.5 ppm) provide distinct signatures. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry if crystalline derivatives are obtained .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For higher purity, recrystallization in ethanol or methanol is effective. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How does the piperidinylmethyl group influence the compound’s bioactivity in cytotoxicity assays?
- Methodological Answer : The piperidine moiety enhances membrane permeability due to its basicity and lipophilicity. In vitro cytotoxicity can be assessed using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with analogs lacking the piperidine group to isolate its contribution. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like tubulin or kinases .
Q. What computational strategies validate the compound’s ADMET properties?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict absorption (logP), metabolic stability (CYP450 inhibition), and toxicity (AMES test). Molecular dynamics simulations (e.g., GROMACS) assess binding stability to plasma proteins. Experimental validation via hepatic microsome assays confirms metabolic pathways .
Q. How to resolve contradictions in reported reaction yields for Friedel-Crafts synthesis?
- Methodological Answer : Variability often arises from moisture-sensitive catalysts (e.g., AlCl₃ degradation). Standardize anhydrous conditions (e.g., molecular sieves) and catalyst activation. Use design-of-experiments (DoE) to optimize variables like solvent polarity (dichloromethane vs. nitrobenzene) and temperature. Reproducibility can be confirmed via round-robin testing across labs .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the phenyl ring?
- Methodological Answer : The methoxy group acts as an electron-donating para/ortho director, while the piperidinylmethyl group (via steric hindrance or electronic effects) may favor substitution at specific positions. Density functional theory (DFT) calculations (e.g., Gaussian 16) model charge distribution and transition states to predict reactivity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound may irritate skin/eyes (refer to SDS for LD₅₀ data). Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Spill management: adsorb with vermiculite and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
